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Compound of Interest

(2-Phenoxy-phenyl)-hydrazine
Compound Name:
hydrochloride

Cat. No.: B021116

An In-depth Technical Guide on the Molecular Structure of (2-Phenoxy-phenyl)-hydrazine
Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of (2-phenoxy-phenyl)-hydrazine
hydrochloride, a key chemical intermediate. Our focus is on the precise elucidation of its
molecular structure through modern analytical techniques, the rationale behind these
experimental choices, and its practical application in synthetic chemistry.

Compound Overview and Significance

(2-Phenoxy-phenyl)-hydrazine hydrochloride, with CAS Number 2620-83-9, is a salt of the
hydrazine derivative bearing a phenoxy substituent ortho to the hydrazine group. Its chemical
formula is C12H13CIN20, and it has a molecular weight of approximately 236.70 g/mol . This
compound is not typically an active pharmaceutical ingredient itself but serves as a critical
precursor, most notably in the synthesis of heterocyclic compounds like indoles via the Fischer
indole synthesis. Its strategic importance lies in the pre-installed phenoxy group, which can be
a key pharmacophore or a directing group in subsequent synthetic transformations.
Understanding its precise three-dimensional structure and electronic properties is paramount
for predicting its reactivity and designing efficient synthetic routes for complex target molecules.
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Elucidation of the Molecular Structure

The definitive structure of (2-phenoxy-phenyl)-hydrazine hydrochloride is established
through a combination of spectroscopic and analytical methods. Each technique provides a
unique piece of the structural puzzle, and their combined interpretation offers a self-validating
system of proof.

Core Chemical Structure

The molecule consists of a central phenyl ring substituted with a hydrazine hydrochloride group
(-NHNHs*CI~) and an adjacent phenoxy group (-O-Ph). The ortho-relationship between these
two bulky substituents imposes significant steric and electronic effects that dictate the
molecule's preferred conformation and reactivity.

Spectroscopic Verification

While a public, peer-reviewed, fully assigned spectrum for this specific salt is not readily
available, the expected spectroscopic features can be expertly predicted based on its
constituent functional groups. The following represents a standard workflow for structural
confirmation.

Workflow for Spectroscopic Analysis
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Caption: Workflow for the structural elucidation of (2-phenoxy-phenyl)-hydrazine

hydrochloride.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for

determining the connectivity of a molecule in solution.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both phenyl rings. Due to the electron-withdrawing nature of the phenoxy and

hydrazine groups, these protons would appear in the downfield region (typically 6.8-7.8

ppm). The N-H protons of the hydrazine hydrochloride salt would likely appear as broad

signals further downfield, and their integration would correspond to three protons.
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e 13C NMR: The carbon NMR would display 12 distinct signals in the aromatic region (approx.
110-160 ppm), confirming the presence of 12 unique carbon atoms in the structure,
assuming no accidental signal overlap.

B. Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is used to
determine the mass of the parent cation.

o Expected Observation: The analysis would be performed in positive ion mode. The expected
primary ion would be the protonated free base, [(C12H12N20) + H]*, with a mass-to-charge
ratio (m/z) of approximately 201.10. The detection of this ion confirms the molecular weight
of the organic portion of the salt.

C. Infrared (IR) Spectroscopy IR spectroscopy is ideal for identifying the functional groups
present.

o Key Expected Bands:

o N-H Stretching: Strong, broad absorptions in the 2500-3200 cm~! range, characteristic of
an amine salt (R-NHs™).

o C-O-C Stretching: A strong, sharp band around 1200-1250 cm~* corresponding to the aryl
ether linkage.

o C=C Stretching: Multiple sharp peaks in the 1400-1600 cm~! region, indicative of the
aromatic rings.

Synthesis and Mechanism

The synthesis of (2-phenoxy-phenyl)-hydrazine hydrochloride is a multi-step process that
requires careful control of reaction conditions. A common pathway involves the diazotization of
2-phenoxyaniline followed by reduction.

Synthetic Pathway Overview
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Caption: Synthetic pathway from 2-phenoxyaniline to the target hydrazine salt.

Detailed Experimental Protocol

Objective: To synthesize (2-phenoxy-phenyl)-hydrazine hydrochloride from 2-
phenoxyaniline.

Materials:
¢ 2-Phenoxyaniline

¢ Sodium Nitrite (NaNO2)
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Concentrated Hydrochloric Acid (HCI)

Stannous Chloride (SnClz2)

Deionized Water

e Ice
Procedure:

» Diazotization: a. Dissolve 2-phenoxyaniline in a solution of concentrated HCI and water, then
cool the mixture to 0-5 °C in an ice bath with vigorous stirring. b. Slowly add a pre-cooled
agueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
c. The formation of the diazonium salt intermediate is typically indicated by a color change.
Stir for an additional 30 minutes at this temperature. d. Causality: This low temperature is
critical to prevent the highly unstable diazonium salt from decomposing, which would lead to
side products and reduced yield.

e Reduction: a. In a separate flask, prepare a solution of stannous chloride in concentrated
HCI. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from
Step 1 to the stannous chloride solution. The addition should be controlled to manage the
exothermic reaction. c. Causality: Stannous chloride is a classic and effective reducing agent
for converting diazonium salts to the corresponding hydrazines. The acidic environment is
necessary for the reaction to proceed and to form the hydrochloride salt of the product.

« Isolation and Purification: a. After the addition is complete, allow the reaction mixture to stir
and slowly warm to room temperature. b. The resulting precipitate, (2-phenoxy-phenyl)-
hydrazine hydrochloride, is collected by vacuum filtration. c. The crude product is washed
with a small amount of cold water or another suitable solvent to remove residual acids and
salts. d. Further purification can be achieved by recrystallization from an appropriate solvent
system, such as ethanol/water.

Applications in Drug Development

The primary utility of this compound is as a synthon for building more complex molecular
architectures.
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Table 1: Physicochemical Properties

Property Value Source
CAS Number 2620-83-9

Molecular Formula C12H13CIN20

Molecular Weight 236.70 g/mol

White to off-white crystalline
Appearance
powder

Fischer Indole Synthesis

This is the most prominent application. The hydrazine reacts with a ketone or aldehyde under
acidic conditions to form a phenylhydrazone intermediate, which then undergoes a-sigmatropic
rearrangement and subsequent cyclization to form a substituted indole. The phenoxy group at
the 2-position of the hydrazine ultimately becomes a substituent at the 7-position of the
resulting indole ring, yielding 7-phenoxyindoles. These scaffolds are present in various
biologically active molecules.

Safety and Handling

(2-Phenoxy-phenyl)-hydrazine hydrochloride is classified as a hazardous substance. It is
harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory
irritation.

» Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

References
e PubChem Compound Summary for CID 2777180, (2-Phenoxyphenyl)hydrazine

hydrochloride.
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 To cite this document: BenchChem. [Molecular structure of (2-Phenoxy-phenyl)-hydrazine
hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021116#molecular-structure-of-2-phenoxy-phenyl-
hydrazine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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